molecular formula C14H14N2OS B3491752 BENZO[B]THIOPHENE-2-CARBOXAMIDE, 4,5,6,7-TETRAHYDRO-N-2-PYRIDINYL-

BENZO[B]THIOPHENE-2-CARBOXAMIDE, 4,5,6,7-TETRAHYDRO-N-2-PYRIDINYL-

Cat. No.: B3491752
M. Wt: 258.34 g/mol
InChI Key: GRUXDLNVJFMSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BENZO[B]THIOPHENE-2-CARBOXAMIDE, 4,5,6,7-TETRAHYDRO-N-2-PYRIDINYL- is a compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and other bioactive molecules . The structure of this compound includes a benzo[b]thiophene core, which is fused with a pyridine ring, making it a unique and versatile molecule in chemical research.

Preparation Methods

The synthesis of BENZO[B]THIOPHENE-2-CARBOXAMIDE, 4,5,6,7-TETRAHYDRO-N-2-PYRIDINYL- involves several steps. The synthetic route typically involves the use of starting materials such as cyanoacetanilide and phenyl isothiocyanate, followed by heterocyclization reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

BENZO[B]THIOPHENE-2-CARBOXAMIDE, 4,5,6,7-TETRAHYDRO-N-2-PYRIDINYL- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .

Properties

IUPAC Name

N-pyridin-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c17-14(16-13-7-3-4-8-15-13)12-9-10-5-1-2-6-11(10)18-12/h3-4,7-9H,1-2,5-6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUXDLNVJFMSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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BENZO[B]THIOPHENE-2-CARBOXAMIDE, 4,5,6,7-TETRAHYDRO-N-2-PYRIDINYL-

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